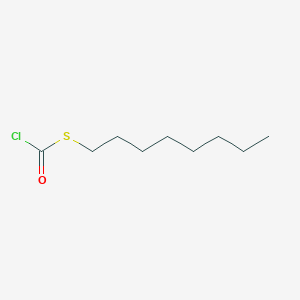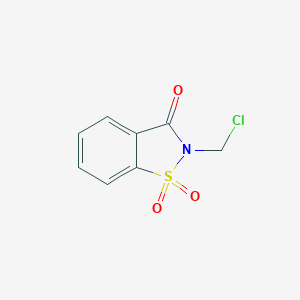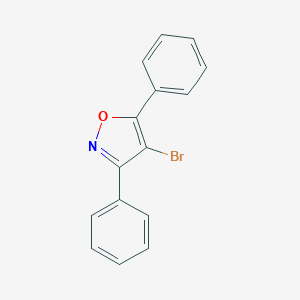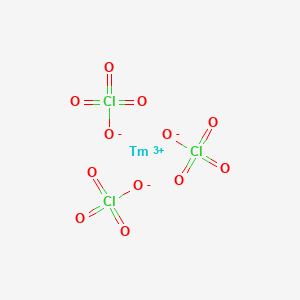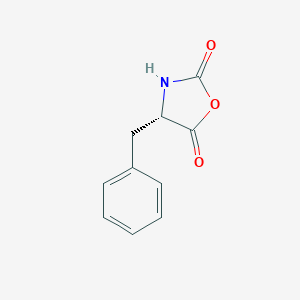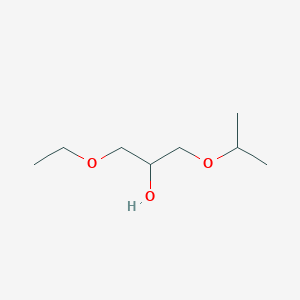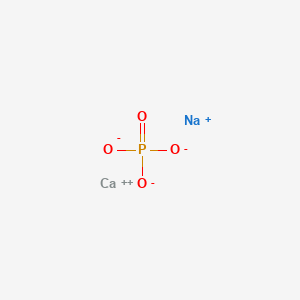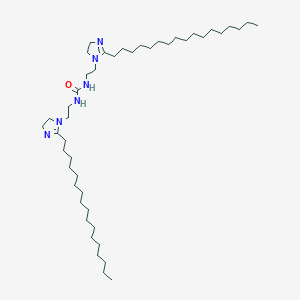
n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate
概要
説明
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydroxyethyl group, dimethyl groups, and octadecanoyloxy chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Hydroxyethyl Group: This step involves the reaction of ethylene oxide with a suitable amine to form the hydroxyethyl group.
Introduction of Dimethyl Groups: The hydroxyethylamine is then reacted with methyl iodide in the presence of a base to introduce the dimethyl groups.
Attachment of Octadecanoyloxy Chains: The final step involves the esterification of the hydroxyethyl-dimethylamine with octadecanoic acid (stearic acid) to form the octadecanoyloxy chains.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethyl-3-(stearoylamino)propan-1-aminium nitrate
- N,N-Dimethyl-2-ethoxy-3-hexadecylthio-N-(2-hydroxyethyl)propan-1-aminium
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate is unique due to its specific combination of functional groups and long-chain fatty acid esters. This structure imparts distinct physicochemical properties, such as enhanced solubility in lipid environments and the ability to form stable emulsions. These characteristics make it particularly valuable in applications requiring the integration of hydrophobic and hydrophilic components.
特性
IUPAC Name |
2,3-di(octadecanoyloxy)propyl-(2-hydroxyethyl)-dimethylazanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H86NO5.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(46)48-40-41(39-44(3,4)37-38-45)49-43(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h41,45H,5-40H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSFJBLMPJNIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCCCCCCCCCCC.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H89NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276491 | |
| Record name | n-(2-hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7059-39-4, 13106-14-4, 106545-38-4 | |
| Record name | Rosenthal's inhibitor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl-2,3-distearolyoxypropyl-2'-hydroxylethylammonium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-(2-hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


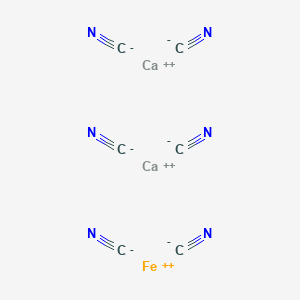
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
